Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(benzylamino)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-3-23-17(22)14-10-19-16-13(11-20-21(16)2)15(14)18-9-12-7-5-4-6-8-12/h4-8,10-11H,3,9H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGXSSQEAWZBJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CC=C3)C=NN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 160034-51-5) is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N4O2. The compound features a pyrazolo[3,4-b]pyridine core substituted with a benzylamino group and an ethyl ester at the carboxylate position. This unique structure is pivotal in its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridines, including this compound.
Case Studies
-
Cell Cycle Arrest and Apoptosis Induction :
- Compounds derived from the pyrazolo[3,4-b]pyridine scaffold have shown significant activity against various cancer cell lines such as HeLa, MCF7, and HCT116. This compound was tested for its ability to induce cell cycle arrest and promote apoptosis in these cell lines. The results indicated that it effectively inhibited cell proliferation and triggered both early and late apoptosis in a dose-dependent manner .
- Mechanism of Action :
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.2 | CDK2 inhibition |
| MCF7 | 7.8 | CDK9 inhibition |
| HCT116 | 6.5 | Induction of apoptosis |
Enzyme Inhibition
This compound has also been investigated for its enzyme inhibition properties.
Antitubercular Activity
The compound has shown promising activity against Mycobacterium tuberculosis (MTB). In vitro assays demonstrated that it inhibits pantothenate synthetase, an essential enzyme for bacterial survival . This suggests potential applications in treating tuberculosis.
Table 2: Enzyme Inhibition Profile
| Enzyme | IC50 (μM) | Remarks |
|---|---|---|
| Pantothenate synthetase | 12.0 | Significant antitubercular activity |
| CDK2 | 8.5 | Key target in cancer therapy |
| CDK9 | 9.0 | Important for transcription regulation |
Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
- Cancer Treatment : Due to its ability to induce apoptosis and inhibit key regulatory enzymes in cancer cells.
- Antitubercular Therapy : As an inhibitor of pantothenate synthetase, it may serve as a lead compound for developing new antitubercular agents.
- Neurological Disorders : Similar compounds have been explored for their potential in treating Alzheimer's disease and other neurodegenerative conditions due to their ability to inhibit acetylcholinesterase .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives, including ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, as anticancer agents. These compounds have been shown to inhibit key signaling pathways involved in tumor growth and proliferation.
Case Study: TBK1 Inhibition
A notable study identified derivatives of 1H-pyrazolo[3,4-b]pyridine as potent inhibitors of TANK-binding kinase 1 (TBK1), which plays a crucial role in immune response and cancer progression. The compound exhibited an IC50 value of 0.2 nM against TBK1, demonstrating significant selectivity and efficacy in inhibiting downstream interferon signaling in cancer cell lines such as A172 and U87MG .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. The modulation of inflammatory pathways can be critical in treating various conditions, including autoimmune diseases and chronic inflammation.
Neuroprotective Effects
Emerging research suggests that pyrazolo[3,4-b]pyridine derivatives could also possess neuroprotective properties. These compounds may offer therapeutic benefits in neurodegenerative diseases by targeting pathways associated with neuronal survival and apoptosis.
Experimental Findings
Studies involving animal models have indicated that these compounds can reduce neuroinflammation and protect against neuronal cell death, potentially providing new avenues for treating conditions like Alzheimer's disease.
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of pyrazolo[3,4-b]pyridines are highly dependent on substituents at positions 1, 3, 4, and 5. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Pyrazolo[3,4-b]pyridine Derivatives
Key Observations:
Position 1 Substituents: Methyl (-CH₃) (target compound) vs. Hydrogen (-H) in CHK1 inhibitors allows for flexibility in binding kinase domains .
Position 4 Substituents: Benzylamino (-NHBn) and phenylamino (-NHPh) groups are critical for antiviral activity. The benzylamino group in the target compound may enhance cellular uptake due to lipophilicity . Morpholino and chloro (-Cl) groups are employed as intermediates or to modulate kinase selectivity .
Position 5 Substituents: Ethyl ester (-CO₂Et) is a common feature in active analogs, facilitating hydrolysis to carboxylic acid metabolites with enhanced target binding . Cyano (-CN) substitution at position 5 reduces anti-malarial activity compared to esters, as seen in P. falciparum studies .
Additional Modifications: 3-Methyl and 6-(4-fluorophenyl) groups improve metabolic stability and target affinity in antiviral derivatives . Methoxybenzylamino (e.g., 4-methoxy) may alter pharmacokinetics but requires further biological evaluation .
Research Findings and Pharmacological Implications
Antiviral Activity: The target compound and its phenylamino analog (Table 1, Compound 2) inhibit herpes simplex virus type 1 (HSV-1) and vesicular stomatitis virus (VSV) at IC₅₀ values of 3–10 μM . Derivative L87 (ethyl 4-((4-methylphenylsulfonamido)butylamino)-1-phenyl-pyrazolo[3,4-b]pyridine-5-carboxylate) showed superior SARS-CoV-2 3CL protease inhibition (IC₅₀ = 0.87 μM) compared to remdesivir, likely due to enhanced hydrophobic interactions .
Anticancer Potential: Morpholino-substituted analogs (e.g., Compound 4 in Table 1) inhibit CHK1 kinase (IC₅₀ < 100 nM), a target for overcoming chemotherapy resistance .
Antimalarial Activity :
- Ethyl ester derivatives (e.g., Compound 103, Table 1) exhibit IC₅₀ values of 3.46–9.30 μM against P. falciparum, outperforming sulfadoxine (IC₅₀ = 15.0 μM) .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Yield | Scalability | Reference |
|---|---|---|---|---|
| POCl₃ chlorination | None | 67.5% | Moderate | |
| AC-SO3H amination | AC-SO3H | 80% | High | |
| Microwave-assisted coupling | PdCl₂(dppf) | 77% | Moderate |
Basic Question: What analytical techniques are critical for resolving structural ambiguities in this compound?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., m/z 512.1970 [M+H]⁺ for triphenyl derivatives) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .
- Single-crystal X-ray diffraction : Provides unambiguous confirmation of substituent orientation and hydrogen bonding patterns (e.g., NUDWOB structure in CCDC) .
Advanced Question: How do structural modifications influence biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Benzylamino group : Enhances binding to viral proteases (e.g., SARS-CoV-2 3CLpro inhibition with IC₅₀ 3.46–9.30 mM) .
- Methylthio substituents : Improve antitubercular activity (e.g., MIC 0.5 µg/mL against M. tuberculosis) .
- Phenyl vs. alkyl groups : Aromatic substituents at position 1 increase lipophilicity and blood-brain barrier penetration .
Q. Table 2: Biological Activity of Analogs
| Substituent | Target | Activity | Reference |
|---|---|---|---|
| 4-(Benzylamino) | SARS-CoV-2 3CLpro | IC₅₀ 3.46–9.30 mM | |
| 4-(Methylthio) | M. tuberculosis | MIC 0.5 µg/mL | |
| 6-(4-Methoxyphenyl) | Kinases | EC₅₀ 50 nM |
Advanced Question: How can contradictory biological data across studies be reconciled?
Methodological Answer:
Contradictions in IC₅₀ values or target specificity may arise from:
- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
- Cellular vs. enzymatic assays : Compare in vitro enzyme inhibition (e.g., BasE adenylating enzyme IC₅₀ 22%) with whole-cell antimalarial activity .
- Metabolic stability : Use hepatic microsome studies to assess compound degradation rates impacting efficacy .
Basic Question: What purification strategies are effective for this compound?
Methodological Answer:
- Flash chromatography : Separates intermediates using gradients of ethyl acetate/hexane (e.g., 8-min gradient elution for 67.5% purity) .
- Recrystallization : Ethanol or THF yields high-purity crystals (>97%) .
- HPLC : Resolves diastereomers in chiral derivatives (e.g., 99% enantiomeric excess for phosphoramidate conjugates) .
Advanced Question: What computational methods support the design of derivatives?
Methodological Answer:
- Molecular docking : Predict binding to targets like SARS-CoV-2 3CLpro (AutoDock Vina) .
- DFT calculations : Optimize ground-state geometries for X-ray validation .
- QSAR models : Correlate logP values with antitubercular activity (R² > 0.85) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
